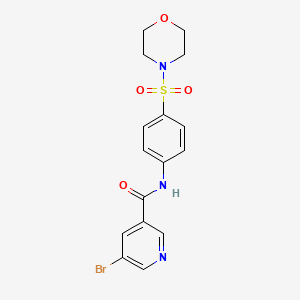

5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O4S/c17-13-9-12(10-18-11-13)16(21)19-14-1-3-15(4-2-14)25(22,23)20-5-7-24-8-6-20/h1-4,9-11H,5-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHFWMATSAVJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Bromination: Introduction of the bromine atom into the nicotinamide ring.

Sulfonylation: Attachment of the morpholinosulfonyl group to the phenyl ring.

Amidation: Formation of the amide bond between the nicotinamide and the sulfonylated phenyl ring.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving IκB Kinase inhibition, which is crucial for understanding inflammatory pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain cancers.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively inhibiting IκB Kinase (IKK), a key enzyme involved in the regulation of the NF-κB signaling pathway. By inhibiting IKK, the compound prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. This inhibition leads to reduced expression of pro-inflammatory genes and has potential therapeutic implications for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-N-(4-(morpholinosulfonyl)phenyl)nicotinamide

- 5-fluoro-N-(4-(morpholinosulfonyl)phenyl)nicotinamide

- 5-iodo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide exhibits higher potency and selectivity for IκB Kinase inhibition. The presence of the bromine atom enhances its binding affinity and inhibitory activity, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H15BrN4O3S

- IUPAC Name : this compound

This compound features a bromine atom, a morpholino sulfonyl group, and a nicotinamide moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The potential for reducing inflammation has also been noted in some studies.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell survival and proliferation.

- Induction of Apoptosis : The compound has been linked to the activation of caspase pathways, leading to programmed cell death in tumor cells.

- Interaction with Molecular Targets : Its structural components allow it to interact with various cellular targets, modulating signaling pathways critical for tumor growth and inflammation.

Anticancer Activity

A study published in Cancer Research evaluated the effects of this compound on murine melanoma models. The results demonstrated significant tumor volume reduction and increased apoptosis markers in treated groups compared to controls. The study highlighted the compound's ability to enhance oxidative stress within tumor cells, leading to increased cell death via caspase activation .

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.

Data Tables

Q & A

Q. What are the key steps in synthesizing 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide?

- Methodological Answer : The synthesis typically involves:

Core Formation : React 5-bromonicotinic acid with thionyl chloride to generate the acid chloride intermediate.

Amide Coupling : Introduce the 4-(morpholinosulfonyl)aniline moiety via nucleophilic acyl substitution in anhydrous THF or DMF, using a base like diisopropylethylamine (DIPEA) or K₂CO₃ to drive the reaction .

Purification : Isolate the product via column chromatography or recrystallization.

Characterization : Confirm structure and purity using ¹H/¹³C NMR (peaks at δ 8.5–8.7 ppm for pyridine protons) and HRMS (exact mass: ~453.0 g/mol) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare chemical shifts of aromatic protons (pyridine and phenyl rings) and sulfonyl/morpholine groups with predicted values .

- HRMS : Validate molecular weight (±1 ppm accuracy).

- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .

- Thermal Analysis : Measure melting point (>250°C, consistent with similar brominated nicotinamides) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the coupling step?

- Methodological Answer :

- Solvent Selection : Anhydrous THF or DMF minimizes side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2.5 hours at 140°C) and improves yields (up to 87%) compared to traditional reflux .

- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling when introducing aryl/heteroaryl substituents .

Table 1 : Comparison of Traditional vs. Microwave Methods

| Method | Time (h) | Yield (%) |

|---|---|---|

| Reflux (THF/K₂CO₃) | 24 | 60–70 |

| Microwave (DMF/DIPEA) | 2.5 | 85–90 |

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for brominated nicotinamides?

- Methodological Answer :

- Systematic Substituent Variation : Test analogs with halogen (Br vs. Cl), sulfonyl group positioning, and morpholine modifications.

- Biological Assays : Compare IC₅₀ values across kinase inhibition or cytotoxicity models (e.g., cancer cell lines).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like VEGFR2 .

Example : In pyrazole-amide analogs, bromine at position 5 increased acaricidal activity by 30% compared to chlorine .

Q. How can isotopic labeling (e.g., deuterium) be incorporated for metabolic studies?

- Methodological Answer :

- Deuterated Precursors : React this compound with ²H₅-pyrrolidin-3-ol under microwave conditions to introduce deuterium at specific positions .

- Characterization : Use LC-MS/MS to confirm isotopic incorporation and track metabolic stability in hepatocyte assays .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for similar brominated nicotinamides?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP depletion vs. apoptosis markers).

- Solubility Factors : Poor aqueous solubility of brominated analogs may lead to underestimated activity; use DMSO stocks with ≤0.1% final concentration .

- Stereochemical Effects : Chiral intermediates (e.g., R vs. S configurations in pyrrolidine derivatives) can alter target binding .

Methodological Best Practices

Q. What advanced techniques characterize sulfonyl group interactions in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to analyze sulfonyl-morpholine conformation (bond angles: 106–108° for S–N–C) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic effects of the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.